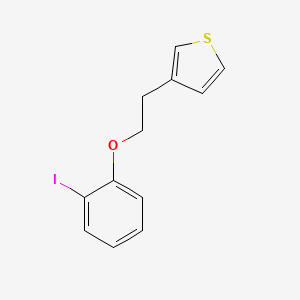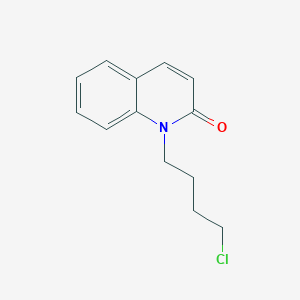
1-(5-chloropentyl)-1H-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloropentyl)-1H-quinolin-2-one is a synthetic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chloropentyl)-1H-quinolin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with quinoline-2-one as the core structure.
Alkylation Reaction: The quinoline-2-one undergoes an alkylation reaction with 5-chloropentyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.
化学反応の分析
Types of Reactions: 1-(5-Chloropentyl)-1H-quinolin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 5-chloropentyl side chain can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The quinoline core can be oxidized to form quinoline N-oxides under specific conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form dihydroquinoline derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., ethanol, DMF).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetic acid).
Reduction: Reducing agents (e.g., sodium borohydride), solvents (e.g., ethanol).
Major Products:
- Substitution reactions yield various substituted quinoline derivatives.
- Oxidation reactions produce quinoline N-oxides.
- Reduction reactions result in dihydroquinoline derivatives.
科学的研究の応用
1-(5-Chloropentyl)-1H-quinolin-2-one has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for developing new drugs with potential therapeutic effects, such as anticancer, antimicrobial, and anti-inflammatory agents.
Biological Studies: The compound is used in studying the biological activity of quinoline derivatives and their interactions with various biological targets.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex quinoline-based compounds.
Industrial Applications: The compound’s derivatives may find use in the development of new materials with specific properties, such as dyes and polymers.
作用機序
The mechanism of action of 1-(5-chloropentyl)-1H-quinolin-2-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline core and 5-chloropentyl side chain. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
- Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate (QUPIC)
- Quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate (QUCHIC)
- N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (ADB-FUBINACA)
- N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indole-3-carboxamide (ADBICA)
Uniqueness: 1-(5-Chloropentyl)-1H-quinolin-2-one is unique due to its specific structural features, such as the 5-chloropentyl side chain, which imparts distinct chemical and biological properties. Compared to other quinoline derivatives, this compound may exhibit different reactivity and biological activity, making it a valuable candidate for further research and development.
特性
IUPAC Name |
1-(5-chloropentyl)quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO/c15-10-4-1-5-11-16-13-7-3-2-6-12(13)8-9-14(16)17/h2-3,6-9H,1,4-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPOCQLBLVPJLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=O)N2CCCCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-Cyclobutyl-6-azaspiro[2.5]octane-1-carboxamide](/img/structure/B7894177.png)







